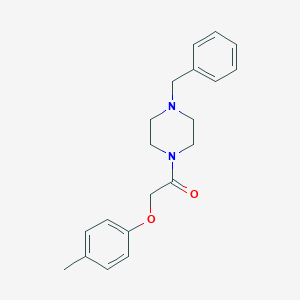![molecular formula C12H13ClN2O2S B246332 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This compound has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammation, pain, and cancer. In
Mécanisme D'action
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole inhibits 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole by binding to the active site of the enzyme. This prevents the conversion of arachidonic acid to prostaglandins. The inhibition of 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole reduces the production of prostaglandins, which leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole has been shown to have potent anti-inflammatory and analgesic effects in animal models. It has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. However, it has been reported to have some toxic effects on the liver and kidneys in high doses.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole is a widely used tool in laboratory experiments. Its potent inhibition of 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole makes it a valuable compound for studying the role of prostaglandins in various physiological and pathological processes. However, its toxicity in high doses limits its use in some experiments.
Orientations Futures
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole has shown great potential for therapeutic applications, particularly in the treatment of inflammation, pain, and cancer. Future research should focus on developing more potent and selective 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole inhibitors that have fewer toxic effects. Additionally, the role of prostaglandins in other physiological processes, such as cardiovascular function and wound healing, should be further explored using 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole as a tool.
Méthodes De Synthèse
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole is synthesized by reacting 4-chlorobenzenesulfonyl chloride with 2-isopropylimidazole in the presence of a base such as triethylamine. The reaction produces a white solid that is purified by recrystallization. This synthesis method has been well-established and is widely used in laboratories.
Applications De Recherche Scientifique
1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole, which is involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation, pain, and fever. By inhibiting 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole, 1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole can reduce inflammation and pain.
Propriétés
Formule moléculaire |
C12H13ClN2O2S |
|---|---|
Poids moléculaire |
284.76 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)sulfonyl-2-propan-2-ylimidazole |
InChI |
InChI=1S/C12H13ClN2O2S/c1-9(2)12-14-7-8-15(12)18(16,17)11-5-3-10(13)4-6-11/h3-9H,1-2H3 |
Clé InChI |
QUCVVOHOVHLYQB-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Cl |
SMILES canonique |
CC(C)C1=NC=CN1S(=O)(=O)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



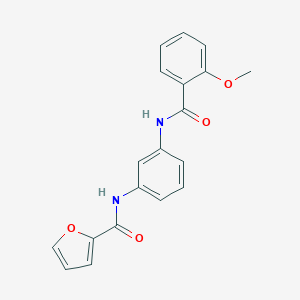
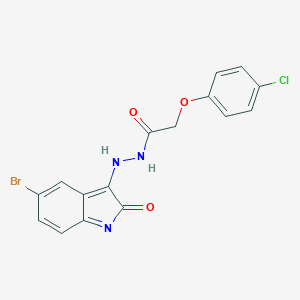
![N-[4-(4-benzylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B246259.png)
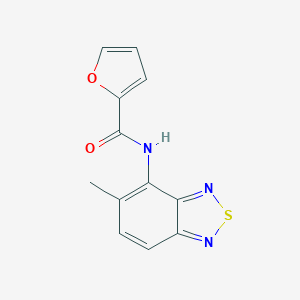
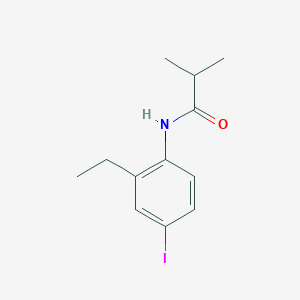
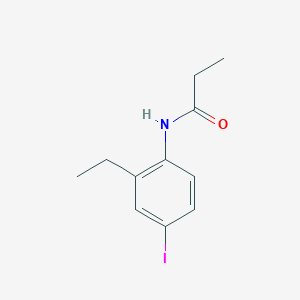
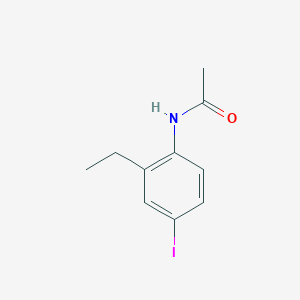
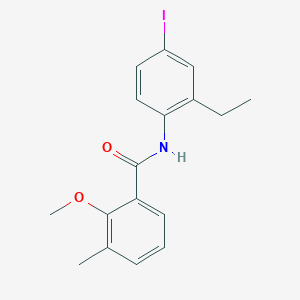
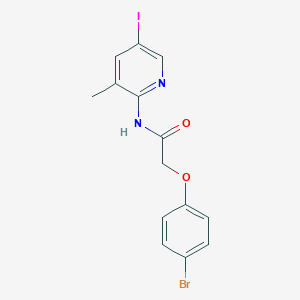
![4-chloro-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B246271.png)
![N-[4-(piperidin-1-ylmethyl)phenyl]-4-propoxybenzamide](/img/structure/B246272.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B246273.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-N'-butyrylthiourea](/img/structure/B246274.png)
